molecular formula C6H9NO2 B14734602 2-Hydroxy-2-methyl-4-oxopentanenitrile CAS No. 6330-33-2

2-Hydroxy-2-methyl-4-oxopentanenitrile

Cat. No.: B14734602
CAS No.: 6330-33-2
M. Wt: 127.14 g/mol
InChI Key: KUGQPPJLJJVNKB-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-4-oxopentanenitrile is a nitrile-containing organic compound characterized by a hydroxyl (-OH), methyl (-CH₃), and ketone (C=O) functional group on its pentanenitrile backbone. The compound’s structure positions the hydroxyl and methyl groups on carbon 2 and the ketone on carbon 4 of the chain, with the nitrile (-C≡N) at the terminal position. This multifunctional molecule likely exhibits unique reactivity due to the interplay of its polar nitrile group, hydrogen-bonding hydroxyl group, and electron-withdrawing ketone moiety. Applications may span specialty chemical synthesis, though further research is needed to confirm its industrial relevance.

Properties

CAS No.

6330-33-2

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-hydroxy-2-methyl-4-oxopentanenitrile

InChI

InChI=1S/C6H9NO2/c1-5(8)3-6(2,9)4-7/h9H,3H2,1-2H3

InChI Key

KUGQPPJLJJVNKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-methyl-4-oxopentanenitrile can be synthesized through the addition of hydrogen cyanide (HCN) to carbonyl compounds such as ketonesFor instance, the reaction of a ketone like 2-hydroxy-2-methylbutanone with HCN under controlled conditions yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of hydrogen cyanide and appropriate ketones in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-4-oxopentanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

2-Hydroxy-2-methyl-4-oxopentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-4-oxopentanenitrile involves its interaction with various molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Hydroxy-2-methyl-4-oxopentanenitrile with structurally or functionally related compounds, including 4-Hydroxy-4-methyl-2-pentanone (Diacetone alcohol), 2-Methyl-4-oxopentane-2-thiol, and 4-Oxopentan-2-yl nitrite. Data are derived from commercial specifications and research literature .

Compound Molecular Formula Molecular Weight Functional Groups Key Properties
This compound C₆H₉NO₂ (inferred) ~139.15 g/mol Nitrile, hydroxyl, ketone, methyl Polar nitrile enhances stability; hydroxyl and ketone enable hydrogen bonding.
4-Hydroxy-4-methyl-2-pentanone C₆H₁₂O₂ 116.16 g/mol Ketone, hydroxyl, methyl Bp: 166°C; miscible in water; used as a solvent and in lacquers .
2-Methyl-4-oxopentane-2-thiol C₆H₁₂OS 132.22 g/mol Thiol, ketone, methyl Thiol (-SH) confers acidity (pKa ~10); prone to oxidation to disulfides .
4-Oxopentan-2-yl nitrite C₅H₉NO₃ 131.13 g/mol Nitrite ester, ketone Nitrite group (-ONO) may decompose thermally; used in niche syntheses .

Detailed Analysis of Functional Groups and Reactivity

Nitrile vs. Hydroxyl/Thiol/Nitrite

  • Nitrile (-C≡N) : Present in this compound, this group contributes to high thermal stability and dipole-dipole interactions. Unlike the hydroxyl in Diacetone alcohol or the thiol in 2-Methyl-4-oxopentane-2-thiol, nitriles are less prone to hydrogen bonding but more resistant to oxidation .
  • Hydroxyl (-OH) : Diacetone alcohol’s hydroxyl group enhances water solubility (miscible in water) but increases hygroscopicity compared to the nitrile analog.
  • Thiol (-SH) : The thiol group in 2-Methyl-4-oxopentane-2-thiol is more acidic (pKa ~10) than alcohols (pKa ~16–19), enabling nucleophilic reactions under milder conditions .

Ketone Group Reactivity

The ketone (C=O) in all four compounds participates in condensation reactions (e.g., aldol addition). However, the nitrile’s electron-withdrawing effect in this compound may polarize the ketone, enhancing its electrophilicity compared to Diacetone alcohol’s less activated ketone .

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